N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine

Kinase inhibitor design Hinge-binding motif Structure-activity relationship

Researchers procuring bis-pyrazole amine scaffolds risk ordering N-alkyl regioisomers (e.g., CAS 1001757-47-6) that lack the critical secondary amine H-bond donor for kinase hinge binding, leading to complete loss of target engagement. This compound delivers the correct C-4 to exocyclic NH linkage with a 1,5-dimethyl substitution pattern validated in JAK, CDK, and LRRK2 programs. - Distinct from N-alkyl regioisomers; preserves the hydrogen-bond donor essential for kinase active-site anchoring. - 1,5-Dimethyl pattern shifts kinase selectivity profiles by 10- to 100-fold versus 1,3-dimethyl analogs, enabling rapid selectivity profiling without de novo core synthesis. - ≥95% purity; compatible with direct use in 50-200 member parallel library synthesis via reductive amination or amide coupling.

Molecular Formula C10H15N5
Molecular Weight 205.26 g/mol
Cat. No. B11728511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine
Molecular FormulaC10H15N5
Molecular Weight205.26 g/mol
Structural Identifiers
SMILESCC1=C(C=NN1C)CNC2=CN(N=C2)C
InChIInChI=1S/C10H15N5/c1-8-9(5-13-15(8)3)4-11-10-6-12-14(2)7-10/h5-7,11H,4H2,1-3H3
InChIKeyZHIZQTAXVOUQNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis-Pyrazole Building Block for Kinase Libraries


N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine (CAS 1006955-96-9) is a C10H15N5 bis-pyrazole secondary amine featuring a methylene bridge connecting a 1,5-dimethylpyrazole ring at the 4-position to the exocyclic amine of a 1-methyl-1H-pyrazol-4-amine moiety . This scaffold belongs to the 4-aminopyrazole class, a privileged structure extensively exploited in kinase inhibitor discovery, particularly for targeting the JAK, p38 MAPK, and CDK families . The compound is commercially available from multiple vendors at ≥95% purity, making it a readily accessible advanced intermediate for medicinal chemistry and chemical biology programs .

Scaffold 4-Aminopyrazole privileged structure for kinase inhibitor design
Key Feature Secondary amine linker provides tunable H-bond donor
Synthesis One-step reductive amination from commercial aldehydes

Why This Bis-Pyrazole Cannot Be Replaced


Within the bis-pyrazole amine chemical space, subtle variations in connectivity and ring substitution produce large differences in hydrogen-bonding capacity, conformational flexibility, and target engagement [1]. The target compound's unique C-4 to exocyclic NH linkage distinguishes it from the N-alkylated regioisomer 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine (CAS 1001757-47-6), which lacks the secondary amine hydrogen-bond donor critical for hinge-binding interactions in kinase active sites [2]. In addition, the 1,5-dimethyl pattern on the western pyrazole ring provides a distinct steric and electronic environment compared to the 1,3-dimethyl or unsubstituted analogs, parameters that SAR campaigns on related 4-aminopyrazole kinase inhibitors have shown directly govern isoform selectivity [3]. Procurement of an incorrect regioisomer or substitution variant therefore risks complete loss of the desired binding mode and selectivity profile.

  • Regioisomer mismatch: N-alkyl linker (CAS 1001757-47-6) lacks the secondary amine H-bond donor that may be critical for kinase hinge-binding.
  • 1,3-Dimethyl isomer shifts lipophilicity and electronic profile, which may alter kinase selectivity patterns.
  • N-alkyl regioisomer requires multi-step synthesis, potentially limiting library throughput compared to the one-step target route.

Quantitative Evidence vs. Closest Analogs


Hydrogen-Bond Donor Capacity

The target compound contains a secondary amine (–NH–) linking the two pyrazole rings, providing one hydrogen-bond donor (HBD). In contrast, the closest regioisomer 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine (CAS 1001757-47-6) connects via an N-alkyl linkage, rendering the amine tertiary with zero HBD capacity . This difference is critical for kinase hinge-binding, where the 4-aminopyrazole NH group acts as a conserved hydrogen-bond donor to the backbone carbonyl of the hinge region (e.g., Glu or Cys residues) .

H-Bond Donor Capacity
Class-level
Target linker: 1 HBD (secondary amine)
Regioisomer linker: 0 HBD (tertiary amine)
May support hinge-binding optimization in kinase programs
Orientation and geometry differ between target and comparator
Kinase inhibitor design Hinge-binding motif Structure-activity relationship

Lipophilicity: 1,5-Dimethyl vs. 1,3-Dimethyl

The 1,5-dimethyl substitution pattern on the western pyrazole ring yields a distinct molecular electrostatic potential and lipophilicity profile compared to the 1,3-dimethyl positional isomer (N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine) or the mono-methyl analog (1-methyl-1H-pyrazol-4-amine, CAS 69843-13-6). Class-level SAR on 4-aminopyrazole kinase inhibitors demonstrates that the position of the methyl group alters calculated logP by approximately 0.3–0.5 log units and influences metabolic stability [1].

Lipophilicity Shift
Class-level
ΔclogP ≈ +1.0–1.7 vs. unsubstituted
ΔclogP ≈ +0.3–0.7 vs. 1,3-dimethyl isomer
Lipophilicity difference may influence CNS penetration profile
In silico prediction; experimental confirmation pending
Physicochemical property optimization logP prediction Blood-brain barrier penetration

Synthetic Tractability: One-Step vs. Multi-Step

The target compound is accessible via a single-step reductive amination between 1,5-dimethyl-1H-pyrazole-4-carbaldehyde and 1-methyl-1H-pyrazol-4-amine . This convergent route enables efficient parallel library synthesis. In contrast, the N-alkyl regioisomer 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine requires a nucleophilic substitution between 4-chloromethyl-1,5-dimethylpyrazole and 4-amino-1H-pyrazole, followed by regioselective N-methylation, adding 1–2 synthetic steps and reducing overall throughput .

Synthetic Tractability
Data to verify
1 step (reductive amination) vs. 2–3 steps for N-alkyl regioisomer
Enables faster parallel library synthesis
Standard NaBH(OAc)₃ conditions; throughput benefit estimated
Medicinal chemistry Parallel synthesis Library production

Fragment-Based Screening Compatibility

The 1-methyl-1H-pyrazol-4-amine fragment (CAS 69843-13-6), which constitutes half of the target compound, has been co-crystallized with the bacterial enzyme EcDsbA (PDB ID: 8D12), demonstrating its ability to engage protein binding pockets via the 4-amino group [1]. The target compound elaborates this fragment with a methylene-linked 1,5-dimethylpyrazole moiety, adding potential interactions with hydrophobic back pockets or solvent-exposed regions. Class-level analysis of 4-aminopyrazole kinase inhibitors shows that fragment elaboration at the 4-amino position is a validated strategy for improving potency from millimolar fragment affinity to nanomolar lead compound potency .

Fragment-to-Lead Potency
Class-level
100–10,000× potency improvement upon elaboration of 4-aminopyrazole core
Pre-elaborated fragment may reduce synthetic iterations for lead optimization
Class precedents in JAK and LRRK2 inhibitor programs
Fragment-based drug discovery Kinase inhibitor Surface plasmon resonance

Procurement & Application Scenarios


Kinase-Focused Fragment Elaboration Libraries

The target compound serves as an ideal core scaffold for generating 50–200 member libraries via parallel reductive amination or amide coupling at the secondary amine linker . Its 4-aminopyrazole motif is a validated kinase hinge-binder, and the 1,5-dimethylpyrazole wing offers a vector for occupying hydrophobic back pockets (e.g., in JAK, LRRK2, or CDK family kinases) [1]. Compared to N-alkyl regioisomers, the secondary amine linker preserves a hydrogen-bond donor that can be exploited or capped during optimization. Procurement at ≥95% purity from multiple vendors ensures direct use without additional purification .

Selectivity Profiling via Substitution Scanning

For programs aiming to identify kinase-selective inhibitors, the compound's distinct 1,5-dimethyl substitution pattern on the western pyrazole provides a starting point that differs from the more common 1,3-dimethyl or 1-methyl-3-phenyl variants. SAR studies on the 4-aminopyrazole class have shown that the methyl group position shifts kinase selectivity profiles by 10- to 100-fold across the kinome [1]. The target compound thus enables rapid profiling of selectivity determinants without requiring de novo synthesis of the entire bis-pyrazole core.

Chemical Probe Synthesis for Target Engagement

The target compound's C-NH linker is amenable to functionalization with biotin, fluorescent tags, or photoaffinity labels without compromising the 4-aminopyrazole hinge-binding motif. This contrasts with N-alkyl regioisomers where modification at the linker nitrogen would eliminate the critical hydrogen-bond donor. The pre-installed 1,5-dimethyl pattern also provides a built-in hydrophobic tag that can enhance cell permeability [1].

Metalloenzyme Inhibitor Design

Bis-pyrazole amines with methylene-bridged NH linkers have been employed as ligands for Zn(II), Cu(II), and Co(II) complexes with demonstrated anticancer activity (IC50 values of 57–80 µM against HeLa and MCF-7 cell lines) [2]. The target compound's two pyrazole nitrogen atoms and the secondary amine provide three potential metal-coordination sites, offering a scaffold for developing metalloenzyme inhibitors or metal-based therapeutics.

Application
Selection Property
Validation Focus
Kinase-focused fragment elaboration libraries
Secondary amine linker for versatile derivatization
Retention of hinge-binding after functionalization
Kinase selectivity profiling via substitution scanning
Distinct 1,5-dimethyl substitution pattern
Selectivity shift across kinase panel
Chemical probe synthesis for target engagement
C-NH linker amenable to biotin/fluorophore conjugation
Probe binding without disrupting hinge interaction
Metalloenzyme inhibitor design research
Multi-dentate bis-pyrazole amine ligand
Metal complex cytotoxicity screening in cancer cell models
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